

# Spectroscopic Analysis of Methyl 6-bromo-5-fluoronicotinate: A Technical Overview

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## Compound of Interest

Compound Name: **Methyl 6-bromo-5-fluoronicotinate**

Cat. No.: **B571937**

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This technical guide provides a summary of the available spectroscopic data for **Methyl 6-bromo-5-fluoronicotinate** (CAS No: 1214336-88-5), a halogenated pyridine derivative of interest in pharmaceutical and organic synthesis. The document compiles known mass spectrometry and nuclear magnetic resonance data and outlines standardized experimental protocols for these analytical techniques.

## Chemical Identity

Identifier	Value
Compound Name	Methyl 6-bromo-5-fluoronicotinate
Synonyms	Methyl 6-bromo-5-fluoropyridine-3-carboxylate, 2-Bromo-3-fluoro-5-(methoxycarbonyl)pyridine
CAS Number	1214336-88-5
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrFNO <sub>2</sub>
Molecular Weight	234.02 g/mol
Monoisotopic Mass	232.94878 Da

## Spectroscopic Data

## Mass Spectrometry (MS)

While experimental mass spectra are not widely published, predicted mass-to-charge ratios ( $m/z$ ) for various adducts of **Methyl 6-bromo-5-fluoronicotinate** provide valuable information for mass spectrometry analysis. These predictions, available through databases such as PubChem, are crucial for identifying the compound in mass spectrometric assays.[\[1\]](#)

Adduct	Predicted $m/z$
$[M+H]^+$	233.95606
$[M+Na]^+$	255.93800
$[M-H]^-$	231.94150
$[M+NH_4]^+$	250.98260
$[M+K]^+$	271.91194

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, quantitative  $^1H$  and  $^{13}C$  NMR spectral data, including chemical shifts ( $\delta$ ), coupling constants ( $J$ ), and multiplicities, are not readily available in peer-reviewed literature or public databases. However, commercial suppliers of **Methyl 6-bromo-5-fluoronicotinate** often provide a certificate of analysis stating that the  $^1H$  NMR spectrum conforms to the expected structure. This indicates that the compound has been verified by NMR, though the specific data is not published.

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for small organic molecules like **Methyl 6-bromo-5-fluoronicotinate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolution: Dissolve 5-25 mg of **Methyl 6-bromo-5-fluoronicotinate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). The choice of solvent should be

based on the solubility of the compound and the desired chemical shift window.

- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample is free of particulate matter by filtering if necessary.

#### <sup>1</sup>H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard pulse-acquire sequence.
- Acquisition Parameters:
  - Sweep Width: Typically 12-16 ppm.
  - Data Points: 32K or 64K.
  - Number of Scans: 8 to 16, depending on sample concentration.
  - Relaxation Delay (d1): 1-5 seconds.
  - Temperature: 298 K (25 °C).

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A proton-decoupled pulse-acquire sequence.
- Acquisition Parameters:
  - Sweep Width: Typically 0-220 ppm.
  - Data Points: 64K.
  - Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.

- Relaxation Delay (d1): 2 seconds.

## Mass Spectrometry (MS)

### Sample Preparation:

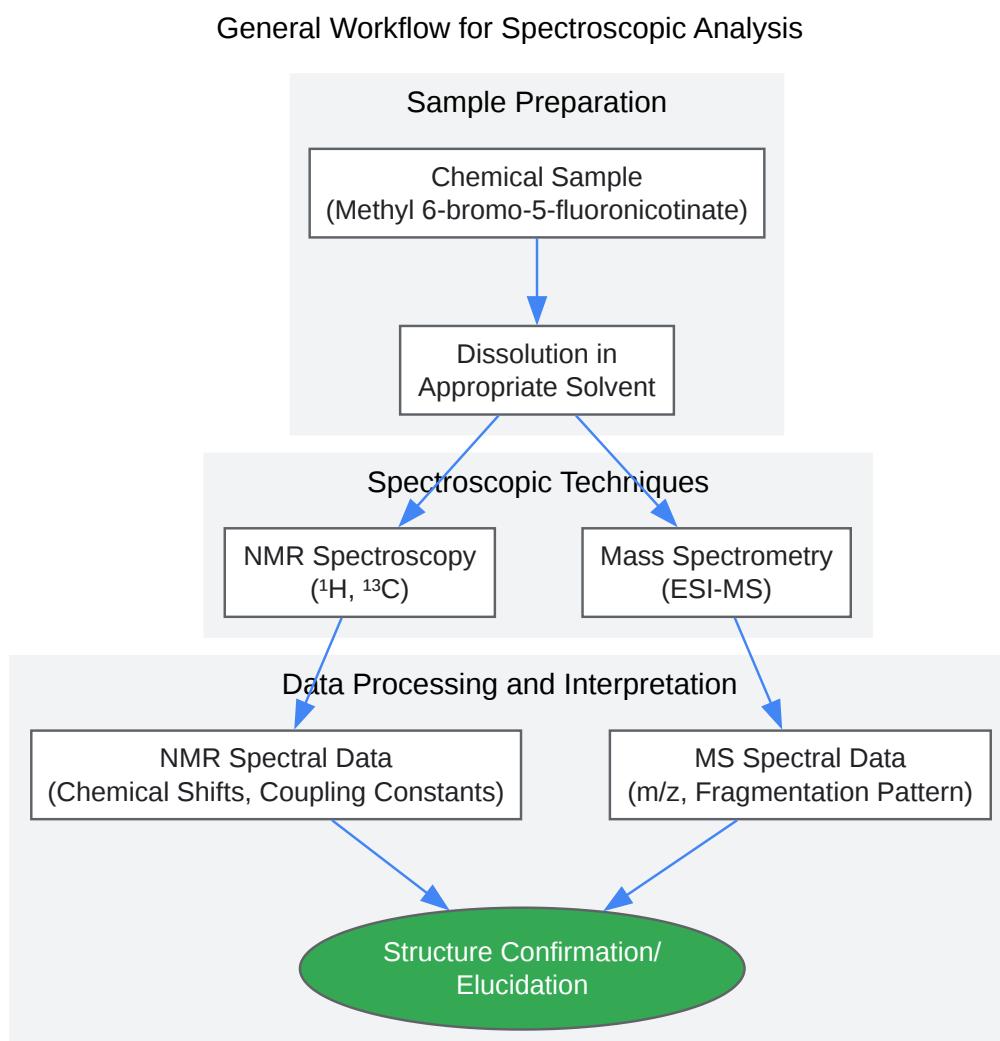
- Dissolution: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like HPLC or UPLC for separation prior to analysis.

### Data Acquisition (Electrospray Ionization - ESI):

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode.
- ESI Source Parameters:
  - Capillary Voltage: 3-5 kV.
  - Nebulizer Gas (N<sub>2</sub>): Set to an appropriate pressure for stable spray.
  - Drying Gas (N<sub>2</sub>) Flow and Temperature: Optimized to desolvate the ions effectively (e.g., 8-12 L/min at 200-350 °C).
- Mass Analysis:
  - Scan Range: A range appropriate to detect the expected molecular ions and fragments (e.g., m/z 50-500).
  - Data Acquisition: Full scan mode to detect all ions within the mass range. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

## Visualizations

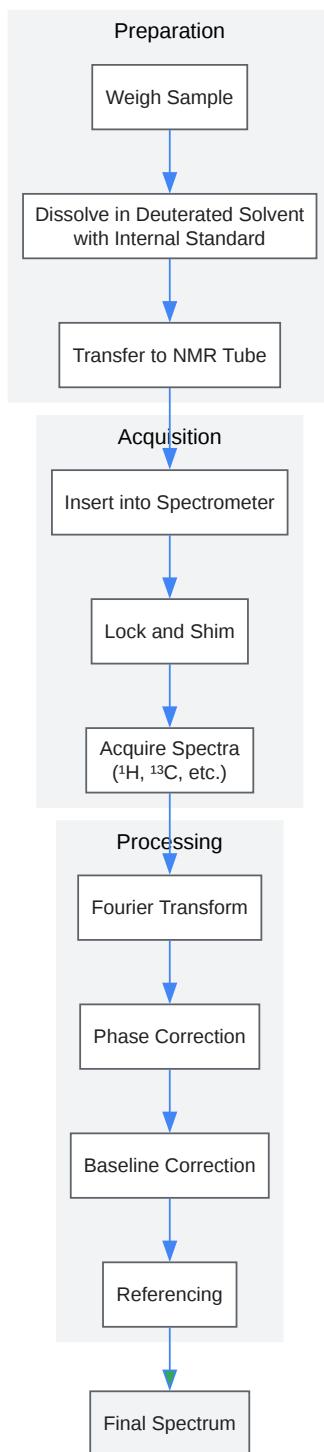
The following diagrams illustrate the logical workflows for the spectroscopic analysis of a chemical sample.



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Caption: General workflow for the spectroscopic analysis of a chemical sample.

## NMR Experimental Workflow

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Caption: A detailed workflow for conducting an NMR experiment.

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## References

- 1. PubChemLite - Methyl 6-bromo-5-fluoronicotinate (C<sub>7</sub>H<sub>5</sub>BrFNO<sub>2</sub>)  
[pubchemlite.lcsb.uni.lu]
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